molecular formula C7H8BClO2 B125789 2-Chloro-4-methylphenylboronic acid CAS No. 145349-62-8

2-Chloro-4-methylphenylboronic acid

Cat. No.: B125789
CAS No.: 145349-62-8
M. Wt: 170.4 g/mol
InChI Key: UKYCKUPXBPLXBA-UHFFFAOYSA-N
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Description

2-Chloro-4-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-4-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Chloro-4-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug candidates with potential therapeutic effects.

    Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 2-chloro-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily the palladium catalyst and the boronic acid substrate.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Chloro-2-methylphenylboronic acid
  • 2-Methyl-4-cyanophenylboronic acid

Comparison: 2-Chloro-4-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, it has a chlorine substituent that can influence the electronic properties of the molecule, making it more suitable for certain types of cross-coupling reactions. Similarly, the position of the methyl and chlorine groups in this compound differentiates it from 4-chloro-2-methylphenylboronic acid, affecting its reactivity and applications in synthesis.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCKUPXBPLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378384
Record name 2-Chloro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145349-62-8
Record name 2-Chloro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylphenylboronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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